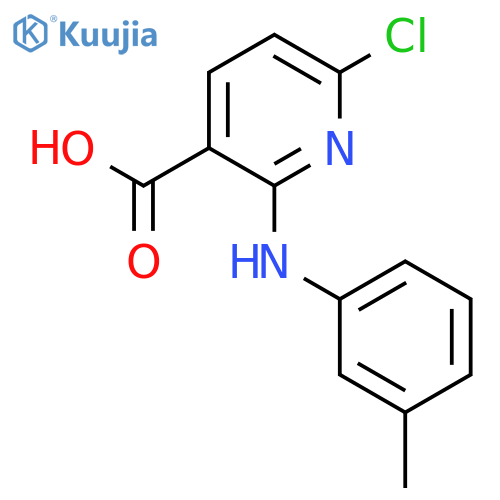Cas no 1374969-90-0 (6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid)

1374969-90-0 structure
商品名:6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid
6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- AKOS012846666
- EN300-7353960
- SCHEMBL10251065
- 1374969-90-0
- 6-chloro-2-(3-methylanilino)pyridine-3-carboxylic acid
- 6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylic acid
- 6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid
-
- インチ: 1S/C13H11ClN2O2/c1-8-3-2-4-9(7-8)15-12-10(13(17)18)5-6-11(14)16-12/h2-7H,1H3,(H,15,16)(H,17,18)
- InChIKey: NZJWOZIMIXCWEC-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=O)O)C(=N1)NC1=CC=CC(C)=C1
計算された属性
- せいみつぶんしりょう: 262.0509053g/mol
- どういたいしつりょう: 262.0509053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 301
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7353960-1.0g |
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylic acid |
1374969-90-0 | 95.0% | 1.0g |
$971.0 | 2025-03-11 | |
| Enamine | EN300-7353960-2.5g |
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylic acid |
1374969-90-0 | 95.0% | 2.5g |
$1903.0 | 2025-03-11 | |
| 1PlusChem | 1P028KUG-50mg |
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid |
1374969-90-0 | 95% | 50mg |
$332.00 | 2023-12-22 | |
| Aaron | AR028L2S-10g |
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid |
1374969-90-0 | 95% | 10g |
$5767.00 | 2023-12-16 | |
| Aaron | AR028L2S-250mg |
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid |
1374969-90-0 | 95% | 250mg |
$687.00 | 2025-02-17 | |
| 1PlusChem | 1P028KUG-500mg |
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid |
1374969-90-0 | 95% | 500mg |
$999.00 | 2023-12-22 | |
| 1PlusChem | 1P028KUG-1g |
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid |
1374969-90-0 | 95% | 1g |
$1262.00 | 2023-12-22 | |
| 1PlusChem | 1P028KUG-100mg |
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid |
1374969-90-0 | 95% | 100mg |
$479.00 | 2023-12-22 | |
| Aaron | AR028L2S-50mg |
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylicacid |
1374969-90-0 | 95% | 50mg |
$336.00 | 2025-02-17 | |
| Enamine | EN300-7353960-0.1g |
6-chloro-2-[(3-methylphenyl)amino]pyridine-3-carboxylic acid |
1374969-90-0 | 95.0% | 0.1g |
$337.0 | 2025-03-11 |
6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
1374969-90-0 (6-Chloro-2-(3-methylanilino)pyridine-3-carboxylic acid) 関連製品
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
